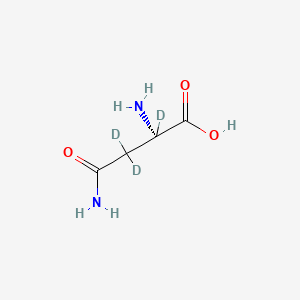![molecular formula C29H34O15 B13829148 5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13829148.png)
5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pectolinarin is a glycosylated flavone, specifically a rutinoside conjugate of pectolinarigenin. It is found in various medicinal plants, including Linaria vulgaris, Cirsium setidens, and Cirsium japonicum . This compound has garnered attention due to its diverse biological activities, such as antioxidant, anti-inflammatory, antidiabetic, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pectolinarin can be synthesized through the glycosylation of pectolinarigenin. The process involves the conjugation of pectolinarigenin with a sugar moiety, typically using glycosyl donors and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of pectolinarin often involves extraction from natural sources, such as Cirsium japonicum. The extraction process includes macroporous resin enrichment followed by preparative high-performance liquid chromatography (prep-HPLC) to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Pectolinarin undergoes various chemical reactions, including:
Oxidation: Pectolinarin can be oxidized to form different oxidation products.
Hydrolysis: Hydrolysis of pectolinarin yields its aglycone, pectolinarigenin.
Reduction: Reduction reactions can modify the functional groups on the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or enzymatic hydrolysis is typically used to break the glycosidic bond.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products Formed
Oxidation: Various oxidized derivatives of pectolinarin.
Hydrolysis: Pectolinarigenin and sugar moieties.
Reduction: Reduced forms of pectolinarin with modified functional groups.
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its role in plant defense mechanisms and interactions with other biomolecules.
Medicine: Demonstrated potential in treating conditions such as inflammation, diabetes, and cancer
Industry: Utilized in the development of functional foods and nutraceuticals due to its antioxidant properties.
Mechanism of Action
Pectolinarin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges reactive oxygen species (ROS) and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Antidiabetic Activity: Modulates glucose metabolism and enhances insulin sensitivity.
Antitumor Activity: Induces apoptosis and inhibits proliferation of cancer cells by targeting signaling pathways such as STAT3.
Comparison with Similar Compounds
Pectolinarin is similar to other flavonoids such as linarin and pectolinarigenin. it is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability .
Similar Compounds
Linarin: Another glycosylated flavonoid with similar anti-inflammatory properties.
Pectolinarigenin: The aglycone form of pectolinarin, known for its anti-inflammatory and antidiabetic effects.
Pectolinarin stands out due to its combined glycosylation and diverse biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H34O15 |
|---|---|
Molecular Weight |
622.6 g/mol |
IUPAC Name |
5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C29H34O15/c1-11-20(31)23(34)25(36)28(41-11)40-10-18-21(32)24(35)26(37)29(44-18)43-17-9-16-19(22(33)27(17)39-3)14(30)8-15(42-16)12-4-6-13(38-2)7-5-12/h4-9,11,18,20-21,23-26,28-29,31-37H,10H2,1-3H3/t11-,18+,20-,21+,23+,24-,25+,26+,28+,29?/m0/s1 |
InChI Key |
DUXQKCCELUKXOE-CVACCJHASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


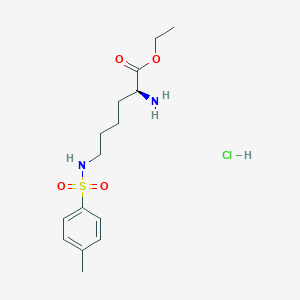

![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)
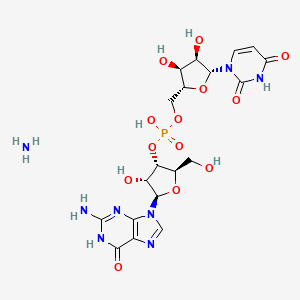
![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13829097.png)
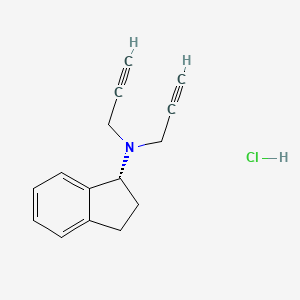
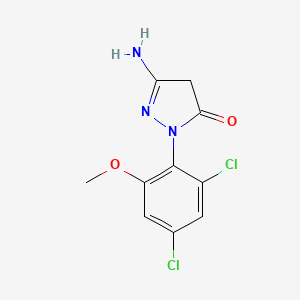
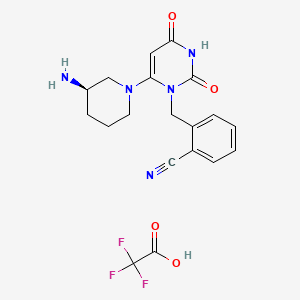
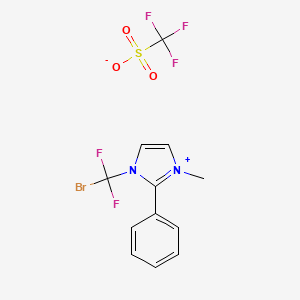
![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)

